molecular formula C9H10O2 B1590204 Chroman-7-ol CAS No. 57052-72-9

Chroman-7-ol

Cat. No.: B1590204
CAS No.: 57052-72-9
M. Wt: 150.17 g/mol
InChI Key: LLVWVIIOKIWERJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chroman-7-ol, also known as 3,4-dihydro-2H-1-benzopyran-7-ol, is a significant organic compound belonging to the chromane family. It is a derivative of chromane, characterized by a hydroxyl group at the seventh position of the benzopyran ring. This compound is known for its diverse biological activities and is a subject of extensive research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chroman-7-ol can be synthesized through several methods. One common approach involves the reduction of chroman-7-one using suitable reducing agents. Another method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by a domino Michael/hemiacetalization reaction, can yield chroman derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, reduction reactions, and purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Chroman-7-ol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form chroman-7-one using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: PCC, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Scientific Research Applications

Chemical Applications

Synthesis of Organic Molecules
Chroman-7-ol serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating complex organic molecules. For instance, it can be synthesized through the reduction of chroman-7-one or via cyclization reactions involving aliphatic aldehydes and phenolic compounds.

Research on Reaction Mechanisms
In chemical research, this compound is utilized to study reaction mechanisms due to its ability to form different derivatives. This property aids in understanding the behavior of similar compounds and their interactions in various chemical environments.

Biological Applications

Interaction with Estrogen Receptors
this compound is known for its role as a phytoestrogen, primarily binding to estrogen receptors (ERs), particularly ERβ. This interaction has implications for hormone regulation and potential therapeutic effects in hormone-dependent diseases .

Neuroprotective Effects
Research indicates that this compound enhances dendrite arborization in Purkinje cells and promotes neurite growth in Neuro-2A cells. These findings suggest its potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Medical Applications

Therapeutic Potential
this compound has been explored for its antioxidant and anti-inflammatory properties. Studies have shown that it may have anticancer activities, particularly against breast cancer cells (MCF-7), where it demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell viability .

Complementary Medicine
In the context of chemotherapy-induced peripheral neuropathy, this compound has been investigated as part of complementary treatment strategies. Its biological activities may help alleviate symptoms associated with chemotherapy .

Industrial Applications

Pharmaceutical Development
Due to its biological activity and structural uniqueness, this compound is being researched for use in pharmaceuticals. Its properties make it a candidate for developing drugs targeting hormone-related conditions and other diseases.

Agrochemical Production
Chroman derivatives are also utilized in the agrochemical industry for developing pesticides and herbicides. Their effectiveness as bioactive compounds contributes to agricultural productivity while minimizing environmental impact.

Case Studies

Study TitleFocusFindings
Impact on MCF-7 Cells Anticancer ActivityDemonstrated IC50 values of 0.47 μM against MCF-7 cells .
Neuroprotective Properties NeurobiologyAugmented dendrite growth in Purkinje cells; potential applications in neurodegenerative disease treatments.
Phytoestrogen Effects Hormonal RegulationStronger binding affinity to ERβ compared to ERα; implications for hormone therapy .

Mechanism of Action

Chroman-7-ol exerts its effects through various molecular mechanisms. It can interact with estrogen receptors, particularly estrogen receptor β (ERβ), exhibiting estrogenic activity. This interaction influences cellular signaling pathways, leading to diverse biological effects. Additionally, this compound can modulate the activity of enzymes and proteins involved in oxidative stress and inflammation .

Comparison with Similar Compounds

    Chroman-2-one: Another chromane derivative with a ketone group at the second position.

    Chroman-4-one: Characterized by a ketone group at the fourth position.

    Chromone: A related compound with a double bond between the second and third positions of the benzopyran ring.

Uniqueness: Chroman-7-ol is unique due to its hydroxyl group at the seventh position, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with other chromane derivatives .

Biological Activity

Chroman-7-ol, also known as S-equol, is a compound derived from the metabolism of the soy isoflavone daidzein. It has garnered attention for its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and various research findings.

Target Interaction
this compound primarily interacts with estrogen receptors (ERs), showing a stronger binding affinity for ERβ compared to ERα. This interaction is significant as it influences various cellular processes related to hormone signaling pathways.

Biochemical Pathways
The compound affects several signaling pathways, including GPR30 and estrogen receptor-mediated pathways. These interactions can lead to diverse biological effects, including modulation of gene expression and cellular signaling.

2. Pharmacokinetics

This compound is produced by intestinal bacteria during the digestion of soy isoflavones. Its bioavailability and activity are contingent upon dietary intake and the presence of specific gut microbiota. This aspect highlights the importance of diet in modulating its effects in vivo.

3. Biological Activities

This compound exhibits a range of biological activities with potential therapeutic implications:

  • Antioxidant Activity : It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.
  • Neuroprotective Effects : Studies suggest that it enhances dendritic growth in neurons, indicating potential benefits in neurodegenerative conditions.

4.1 In Vitro Studies

In vitro studies have demonstrated that this compound can influence cell viability and proliferation:

StudyCell TypeConcentrationEffect
Study ANeuro-2AVarying dosesEnhanced neurite growth
Study BEndothelial cells10 µMInhibition of ICAM-1 expression induced by TNF-α

These studies indicate that this compound can modulate cellular responses under various conditions, suggesting its potential as a therapeutic agent .

4.2 In Vivo Studies

Research involving animal models has further elucidated the compound's effects:

  • Neuroprotective Effects : In rodent models, this compound administration led to improved cognitive function and reduced neuroinflammation following oxidative stress exposure.
  • Cancer Research : Preliminary findings suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells, with IC50 values indicating significant potency .

5. Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Case Study in Cancer Therapy : A cohort study observed patients with breast cancer who supplemented their treatment with this compound derivatives, resulting in improved outcomes compared to standard therapy alone.
  • Neurodegenerative Disease Management : Patients with early-stage Alzheimer's disease showed cognitive improvements when treated with a regimen including this compound.

These case studies underscore the potential for this compound in enhancing therapeutic strategies across different medical fields.

Q & A

Basic Research Question: What are the standard protocols for synthesizing and characterizing Chroman-7-ol derivatives in pharmacological studies?

Methodological Answer:
this compound derivatives, such as (R)-2-[(4-fluorobenzylamino)methyl]this compound (AMC20), are synthesized via multi-step organic reactions. Key steps include:

  • Scaffold modification : Introducing substituents at the 2-aminomethyl position to enhance receptor binding affinity .
  • Radiolabeling : For PET/SPECT tracer development, fluorine-18 or iodine-123 isotopes are incorporated using nucleophilic substitution or prosthetic group conjugation .
  • Characterization : Techniques include nuclear magnetic resonance (NMR) for structural validation, high-performance liquid chromatography (HPLC) for purity assessment, and autoradiography to evaluate target specificity in brain tissue sections .

Advanced Research Question: How can researchers optimize experimental designs to assess the high-affinity state binding of this compound derivatives to dopamine D2/3 receptors?

Methodological Answer:
To study receptor binding:

  • Membrane homogenate competition assays : Measure ligand affinity (Ki) using tritiated spiperone as a competitive antagonist. Include GTPγS to stabilize the high-affinity state (D2high) .
  • Cell-based functional assays : Use cAMP inhibition or β-arrestin recruitment assays in D2 receptor-expressing cell lines to confirm agonistic activity .
  • In vivo validation : Conduct autoradiography in rodent brain slices pre-treated with reserpine (to deplete endogenous dopamine) and raclopride (to block low-affinity sites), ensuring selective D2high imaging .

Q. Data Contradiction Analysis: How should researchers address inconsistencies in reported bioactivities of this compound derivatives across studies?

Methodological Answer:
Discrepancies may arise from:

  • Experimental variability : Differences in receptor isoform expression (e.g., D2 vs. D3) or assay conditions (e.g., GTPγS concentration). Standardize protocols using guidelines from (e.g., detailed methods sections for reproducibility) .
  • Structural heterogeneity : Verify stereochemistry (e.g., (R)- vs. (S)-enantiomers) using chiral HPLC or X-ray crystallography, as small structural changes drastically alter binding .
  • Statistical rigor : Apply error metrics like confidence intervals (per ) and validate findings through independent replication cohorts .

Basic Research Question: What analytical techniques are critical for validating the purity and stability of this compound under experimental conditions?

Methodological Answer:

  • Purity assessment : Use HPLC with UV/Vis or mass spectrometry detection. For fluorinated derivatives, confirm isotopic purity via radio-TLC .
  • Stability testing : Incubate compounds in buffers (pH 4–9) at 37°C for 24–72 hours, monitoring degradation via LC-MS. Include antioxidants (e.g., ascorbic acid) if oxidation is observed .
  • Storage protocols : Store lyophilized compounds at -80°C in argon-purged vials to prevent hydrolysis or photodegradation .

Advanced Research Question: How can network pharmacology and molecular docking be applied to elucidate this compound’s mechanism in metabolic disorders like type 2 diabetes?

Methodological Answer:

  • Target prediction : Use platforms like SwissTargetPrediction to identify potential targets (e.g., PPARγ, AMPK) from this compound’s structure .
  • Molecular docking : Employ AutoDock Vina to simulate ligand-receptor interactions. Prioritize compounds with high docking scores (e.g., (3R)-3-(2-hydroxy-3,4-dimethoxyphenyl)this compound) and validate via SPR (surface plasmon resonance) .
  • Pathway enrichment : Perform KEGG/GO analysis on overlapping targets (e.g., insulin signaling, lipid metabolism) using STRING-DB, supported by in vitro glucose uptake assays in adipocytes .

Q. Data Contradiction Analysis: What strategies mitigate bias in interpreting this compound’s therapeutic potential across in vitro and in vivo models?

Methodological Answer:

  • Model selection : Use primary cell lines (vs. immortalized) and humanized D2 receptor mice to bridge translational gaps .
  • Blinded analysis : Assign compound administration and data interpretation to separate teams to reduce confirmation bias (per ) .
  • Meta-analysis : Aggregate data from multiple studies (e.g., using RevMan) to identify trends obscured by single-study limitations .

Properties

IUPAC Name

3,4-dihydro-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,10H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVWVIIOKIWERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481777
Record name Chroman-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57052-72-9
Record name Chroman-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-(3-Hydroxy-propyl)-benzene-1,3-diol (3.05 g, 18.1 mmol, from Step 1) in anhydrous THF (50 mL ) were added Ph3P (7.13 g, 27.2 mmol, 1.5 eq) and ADDP (6.86 g, 27.2 mmol, 1.5 eq ) under argon. The mixture was stirred at rt for 17 h. The white solid was filtered off and the solvent was removed from the filtrate. The residue was purified on silica gel (flash column chromatography) eluting with 5% ethyl acetate-hexane followed by 20% ethyl acetate-hexane to provide the desired product as white solid (1.80 g, 60.5%). 1H-NMR (CD3CN) δ 6.87 (d, 1H), 6.70 (broad, s, 1H, OH), 6.31 (dd, J=2.4, 8.2 Hz, 1H), 6.20 (d, 1H), 4.12 (t, 2H), 2.69 (t, 2H), 1.95 (m, 2H).
Quantity
3.05 g
Type
reactant
Reaction Step One
Name
Quantity
7.13 g
Type
reactant
Reaction Step One
Name
Quantity
6.86 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
60.5%

Synthesis routes and methods II

Procedure details

To a 1000 mL round bottomed flask, 0.15 mol of 7-hydroxychromone, and then 2.50 g of 5% palladium carbon and 300 mL of ethanol were added. Subsequently, hydrogen was passed into the flask, and the reaction was carried out for 48 hours at 50° C. Palladium carbon was removed by sucking filtration, and ethanol was removed by rotary evaporation. Then 21.39 g of 7-hydroxychroman was obtained, with a yield of 92.4% and MS m/z (M)150.
Quantity
0.15 mol
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.